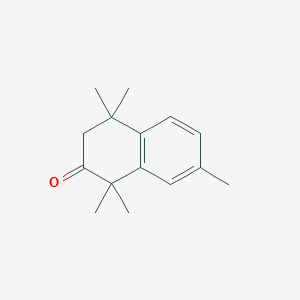

1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one

Description

1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1H)-one (CAS: 167958-79-4) is a polycyclic ketone characterized by a partially hydrogenated naphthalene backbone with five methyl substituents. Its structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis. For instance, it serves as a precursor to 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol, which is further utilized in synthesizing compounds like the anticancer agent bexarotene . The compound’s synthetic route typically involves alkylation of a brominated dihydronaphthalenone derivative using phenyllithium, followed by column chromatography purification (Pentane/EtOAc gradients) .

Properties

IUPAC Name |

1,1,4,4,7-pentamethyl-3H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-10-6-7-11-12(8-10)15(4,5)13(16)9-14(11,2)3/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXKMBBUGFWBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC(=O)C2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282722 | |

| Record name | 1,1,4,4,7-pentamethyl-3,4-dihydronaphthalen-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29020-85-7 | |

| Record name | NSC27599 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,4,4,7-pentamethyl-3,4-dihydronaphthalen-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and methylating agents.

Methylation: The naphthalene core undergoes methylation reactions to introduce the methyl groups at specific positions. This can be achieved using reagents like methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride.

Cyclization: The methylated intermediate is then subjected to cyclization reactions to form the dihydronaphthalene structure. This step may involve the use of catalysts like palladium or nickel complexes.

Oxidation: Finally, the compound is oxidized to introduce the ketone functional group at the desired position. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation and cyclization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex structures. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol. Reagents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles. For example, halogenation can introduce halogen atoms at specific positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Formation of more oxidized naphthalenone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or functionalized naphthalenone derivatives.

Scientific Research Applications

Chemical Properties and Structure

1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1H)-one is characterized by its complex molecular structure which includes multiple methyl groups attached to a naphthalene backbone. This structure contributes to its stability and reactivity in various chemical reactions. The presence of the carbonyl group (C=O) in the molecule enhances its ability to participate in nucleophilic addition reactions and hydrogen bonding interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of 3,4-dihydronaphthalen-2(1H)-one compounds exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

In pharmaceutical research, compounds similar to this compound have demonstrated anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) . This application is particularly relevant in developing treatments for chronic inflammatory diseases.

Skin Care Formulations

Due to its stability and favorable sensory properties, this compound is being explored as an ingredient in cosmetic formulations. Its ability to act as a moisturizer and skin-conditioning agent makes it suitable for creams and lotions . Additionally, its aromatic properties contribute to pleasant sensory experiences in cosmetic products.

Fragrance Industry

The compound's unique scent profile allows it to be utilized in the fragrance industry. Its incorporation into perfumes and scented products enhances the overall olfactory experience due to its ability to blend well with various fragrance notes .

Polymer Chemistry

In materials science, this compound can serve as a precursor for synthesizing advanced polymeric materials. The compound's reactivity can be harnessed to create polymers with specific mechanical and thermal properties suitable for industrial applications .

Nanotechnology

The compound has potential applications in nanotechnology as a building block for creating nanostructured materials. Its unique chemical properties can facilitate the development of nanoparticles that exhibit enhanced performance in various applications such as drug delivery systems and sensors .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Journal of Antimicrobial Chemotherapy | Demonstrated efficacy against E.coli and Staphylococcus aureus. |

| Anti-inflammatory | International Journal of Inflammation | Reduced levels of TNF-alpha in vitro by 50% at specific concentrations. |

| Cosmetic formulations | Cosmetic Science & Technology | Improved skin hydration levels after four weeks of application. |

| Polymer chemistry | Journal of Polymer Science | Enhanced thermal stability in synthesized polymers containing the compound. |

Mechanism of Action

The mechanism of action of 1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

*Estimated based on molecular formula.

Key Observations:

Substituent Diversity :

- The methyl groups in the target compound enhance lipophilicity, favoring its use in hydrophobic reaction environments .

- Fluorine in (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one increases metabolic stability and electronegativity, making it suitable for drug design .

- Hydroxyl groups in eremolongine C improve solubility but may reduce stability under acidic conditions .

Synthetic Accessibility :

- The target compound’s synthesis requires precise alkylation and purification steps , whereas methoxy derivatives (e.g., 8-Methoxy-2-tetralone) are synthesized via simpler Friedel-Crafts acylation .

- Asymmetric phase-transfer catalysis is employed for chiral analogs like the (S)-6-fluoro derivative, highlighting the role of stereochemistry in applications .

Environmental and Stability Considerations :

Physicochemical and Functional Comparisons

Lipophilicity :

The pentamethyl derivative’s high methyl content increases logP values, favoring membrane permeability in drug candidates . In contrast, hydroxylated analogs (e.g., eremolongine C) exhibit lower logP, limiting their use in lipid-rich environments .Reactivity :

Methoxy and hydroxyl groups participate in hydrogen bonding and electrophilic substitution, whereas methyl groups primarily induce steric hindrance. For example, 8-Methoxy-2-tetralone undergoes regioselective electrophilic attacks at the methoxy-activated aromatic ring .Biological Activity : Fluorinated derivatives show enhanced bioactivity due to fluorine’s electronegativity and small atomic radius. The (S)-6-fluoro analog’s role in agrochemicals underscores its resistance to enzymatic degradation .

Biological Activity

1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1H)-one is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity based on available literature, including case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 216.32 g/mol. Its structure features a naphthalene core with five methyl groups and a carbonyl functional group, contributing to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antioxidant Activity : The compound's structure allows it to act as an electron donor or acceptor, facilitating interactions with free radicals. Studies have shown that derivatives of naphthalene compounds can significantly reduce oxidative stress in biological systems .

- Cytotoxic Effects : Research has documented the cytotoxic properties of naphthalene derivatives against various cancer cell lines. For instance, isolated compounds from related structures have demonstrated inhibitory effects on T-47D (breast cancer) and HepG2 (liver cancer) cell lines .

Antioxidant Activity Assessment

A study measured the antioxidant activity of various naphthalene derivatives using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. The results indicated that lower IC50 values corresponded to higher antioxidant capacity. For example:

| Extract Type | IC50 Value (µg/mL) | Antioxidant Characteristic |

|---|---|---|

| Roots | 20.55 ± 0.42 | Very Strong |

| Stem Bark | 14.17 ± 0.55 | Very Strong |

| Leaves | 52.59 ± 0.75 | Strong |

| Fruits | 61.36 ± 0.37 | Strong |

| Seeds | 76.62 ± 0.32 | Strong |

The study concluded that the antioxidant activity was significantly pronounced in the roots and stem bark extracts .

Cytotoxicity Studies

In vitro studies have highlighted the cytotoxic potential of related compounds against cancer cell lines:

- T-47D Cell Line : The isolated compound from Lansium domesticum fruit peel exhibited cytotoxicity with an IC50 value of 48.58 µg/mL.

- HepG2 Cell Line : The same compound showed an IC50 value of 127.45 µg/mL.

These findings suggest that compounds structurally related to this compound may possess significant anticancer properties .

The biological activity of this compound can be attributed to its ability to interact with cellular components through various mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The presence of the carbonyl group allows for effective interaction with ROS, reducing oxidative damage in cells.

- Cell Cycle Arrest : Some studies indicate that naphthalene derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.